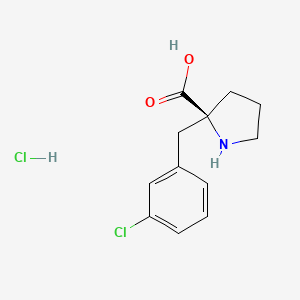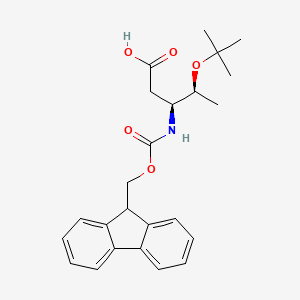
(S)-alpha-(3-Chlorobenzyl)-proline-HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-alpha-(3-Chlorobenzyl)-proline-HCl, also known as (S)-α-CBZ-Pro-HCl, is an important synthetic intermediate molecule used in the production of various drugs, including antineoplastic agents, antibiotics, and anti-inflammatory agents. It is a derivative of proline, a naturally occurring amino acid, and is also used in the synthesis of other compounds. This article will provide an overview of (S)-α-CBZ-Pro-HCl, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
(S)-α-CBZ-Pro-HCl is used in a variety of scientific research applications. It is used as a substrate for the enzyme prolyl oligopeptidase, which is involved in the metabolism of peptides and proteins. It is also used in the synthesis of other compounds, such as inhibitors of the enzyme dipeptidyl peptidase IV. Additionally, (S)-α-CBZ-Pro-HCl is used in the study of the structure and function of proteins, as well as in the study of enzyme kinetics.
Mecanismo De Acción
The mechanism of action of (S)-α-CBZ-Pro-HCl is not fully understood. However, it is believed that this compound binds to the active site of prolyl oligopeptidase, inhibiting its activity. Additionally, (S)-α-CBZ-Pro-HCl is thought to bind to the active sites of other enzymes, such as dipeptidyl peptidase IV, and inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-α-CBZ-Pro-HCl are not well understood. However, it is believed that this compound may have an effect on the metabolism of peptides and proteins, as well as on the structure and function of proteins. Additionally, (S)-α-CBZ-Pro-HCl may have an effect on the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-α-CBZ-Pro-HCl has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be used in a variety of applications. Additionally, (S)-α-CBZ-Pro-HCl is relatively stable and can be stored for long periods of time. However, there are also some limitations to using (S)-α-CBZ-Pro-HCl in lab experiments. It can be toxic if not handled properly, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several potential future directions for research involving (S)-α-CBZ-Pro-HCl. Further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, research could be conducted to explore new applications for (S)-α-CBZ-Pro-HCl, such as in the development of new drugs or in the production of other compounds. Finally, research could be conducted to identify new methods of synthesizing (S)-α-CBZ-Pro-HCl.
Métodos De Síntesis
(S)-α-CBZ-Pro-HCl is typically produced through a two-step synthesis process. The first step involves the reaction of proline with 3-chlorobenzyl bromide in the presence of a base such as sodium hydride. This reaction produces (S)-α-CBZ-Pro, which is then reacted with hydrochloric acid to form (S)-α-CBZ-Pro-HCl. This method is a simple and cost-effective way of producing (S)-α-CBZ-Pro-HCl.
Propiedades
IUPAC Name |
(2S)-2-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMQPNPTFZYFAC-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC(=CC=C2)Cl)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC(=CC=C2)Cl)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)
![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)
![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)







